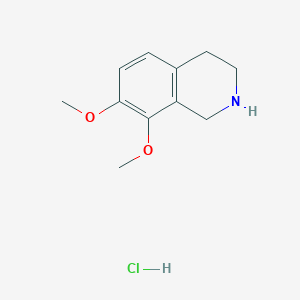
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is an alkaloid that has been isolated from various natural sources and is known for its diverse biological activities. This compound is also referred to as heliamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via cyclization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinolines and quinolizidines.
Biology: It has been studied for its effects on platelet aggregation and inhibition of alpha-adrenoceptors.
Industry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition leads to increased levels of neurotransmitters such as dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor for various synthetic derivatives.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific substitution pattern and its ability to inhibit COMT. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H |
InChI-Schlüssel |
YYIDTMGAITZDLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)

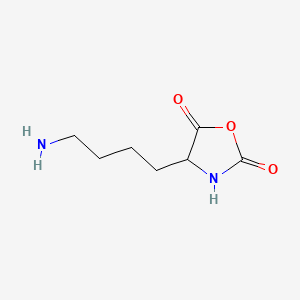
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
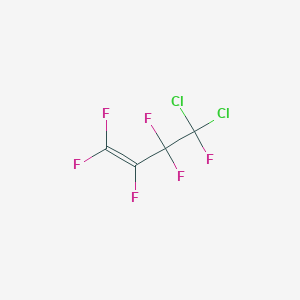
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
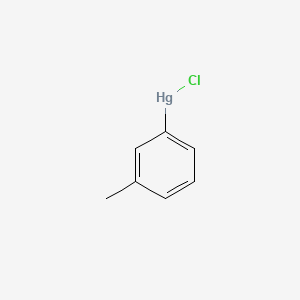


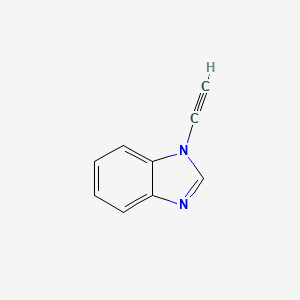
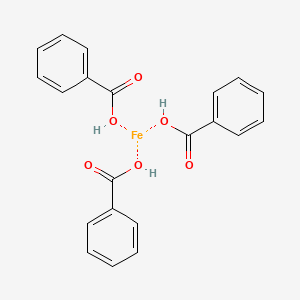
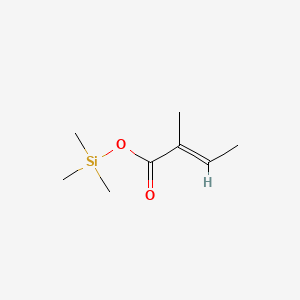
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
